Cas no 1334136-63-8 (5-Bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine)

5-Bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine 化学的及び物理的性質
名前と識別子
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- 5-bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine
- 5-Bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine
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- MDL: MFCD32696018
- インチ: 1S/C10H14BrN5O2/c1-14-2-4-15(5-3-14)10-9(16(17)18)8(12)7(11)6-13-10/h6H,2-5H2,1H3,(H2,12,13)
- InChIKey: HWJXNXSRBIYASQ-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C(=C1N)[N+](=O)[O-])N1CCN(C)CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 305
- トポロジー分子極性表面積: 91.2
- 疎水性パラメータ計算基準値(XlogP): 1.5
5-Bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B203420-50mg |
5-Bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine |
1334136-63-8 | 50mg |
$ 295.00 | 2022-06-07 | ||
TRC | B203420-100mg |
5-Bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine |
1334136-63-8 | 100mg |
$ 490.00 | 2022-06-07 | ||
Matrix Scientific | 222195-1g |
5-Bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine, 95% min |
1334136-63-8 | 95% | 1g |
$945.00 | 2023-09-06 | |
Matrix Scientific | 222195-500mg |
5-Bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine, 95% min |
1334136-63-8 | 95% | 500mg |
$588.00 | 2023-09-06 |
5-Bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
5-Bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amineに関する追加情報
Introduction to 5-Bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine (CAS No. 1334136-63-8)
5-Bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound, identified by its CAS number 1334136-63-8, represents a structurally complex molecule with a pyridine core modified by bromine, nitro, and piperazine substituents. The unique arrangement of these functional groups makes it a promising candidate for further exploration in drug discovery and development.
The molecular structure of 5-Bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine incorporates several key features that contribute to its potential biological activity. The presence of a bromine atom at the 5-position of the pyridine ring enhances its reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. The nitro group at the 3-position introduces a polar and electron-withdrawing effect, which can influence the compound's solubility and interaction with biological targets. Additionally, the 4-methylpiperazine moiety at the 2-position adds a basic nitrogen, which is often utilized in medicinal chemistry to improve binding affinity to biological receptors.
In recent years, there has been growing interest in developing novel therapeutic agents that target neurological and inflammatory disorders. The structural framework of 5-Bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine aligns well with this trend, as it shares similarities with known pharmacophores found in drugs used to treat conditions such as depression, anxiety, and chronic pain. The piperazine ring, in particular, is a common scaffold in central nervous system (CNS) drugs due to its ability to modulate neurotransmitter activity.
One of the most compelling aspects of 5-Bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine is its potential as a building block for more complex drug candidates. Researchers have leveraged its reactive sites to synthesize derivatives with enhanced pharmacological properties. For instance, modifications at the bromine or nitro positions can lead to compounds with improved metabolic stability or altered receptor selectivity. These derivatives are being explored in preclinical studies to evaluate their efficacy and safety profiles.
The pharmaceutical industry has increasingly adopted fragment-based drug design strategies, where small molecules like 5-Bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine are used as starting points for hit identification and lead optimization. This approach has proven successful in accelerating the drug discovery process by providing rapid access to diverse chemical libraries. The compound's versatility makes it an attractive candidate for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic targets.
Recent advancements in computational chemistry have further enhanced the utility of 5-Bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine in drug development. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets such as enzymes and receptors. These predictions can guide experimental efforts by highlighting key structural features that need to be optimized for improved binding affinity and selectivity.
Another area where 5-Bromo-2-(4-methylpiperazin-1-y l)-3-nitropyridin -4 -amine shows promise is in the treatment of inflammatory diseases. Nitroaromatic compounds have been studied extensively for their anti-inflammatory properties due to their ability to modulate inflammatory pathways. The nitro group in this molecule could potentially be reduced to an amine under physiological conditions, generating reactive intermediates that can interfere with inflammatory signaling cascades.
The synthesis of 5-Bromo -2-( 4 -methyl piperazin -1 -yl ) -3 -nitropyridin -4 -amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic aromatic substitution (SNAr) reactions at the bromine position followed by functional group transformations such as nitration and piperazine coupling. Advances in catalytic systems have enabled more efficient and environmentally friendly synthetic methods, reducing waste and improving scalability.
In conclusion,5-Bromo -2-( 4 -methyl piperazin -1 -yl ) -3 -nitropyridin -4 -amine (CAS No. 1334136 -63 -8) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for further exploration in drug discovery, particularly for neurological and inflammatory disorders. As research continues to uncover new therapeutic applications, this compound is likely to play an important role in developing next-generation treatments.
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